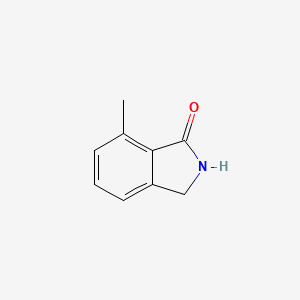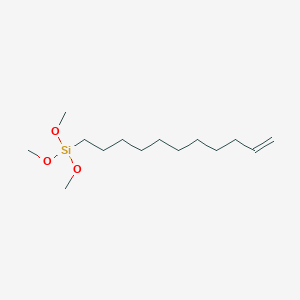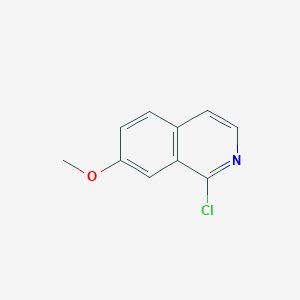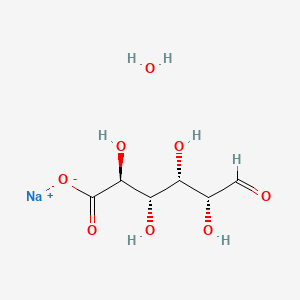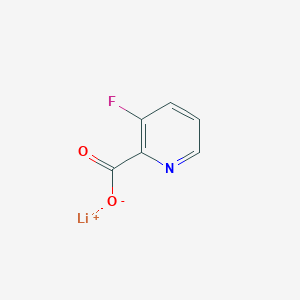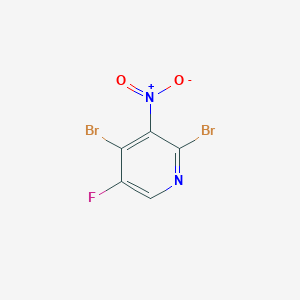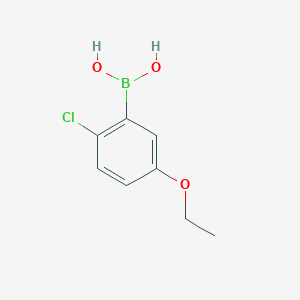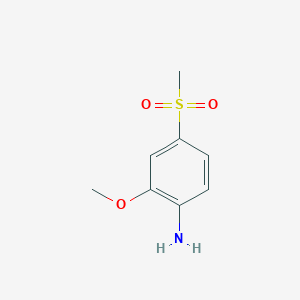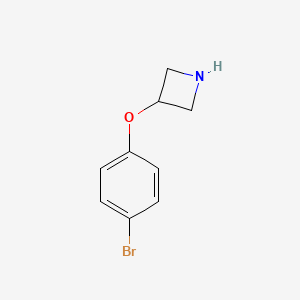
3-(4-Bromophenoxy)azetidine
Vue d'ensemble
Description
“3-(4-Bromophenoxy)azetidine” is a heterocyclic compound. It has a molecular weight of 228.09 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis
The molecular structure of “this compound” is denoted by the formula C9H10BrNO . It is a heterocyclic compound utilized in numerous scientific experiments.Chemical Reactions Analysis
Azetidines are immensely reactive due to the considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Stereoselective Synthesis and Ring Transformation
Research on 3-(4-Bromophenoxy)azetidine has shown its utility in stereoselective synthesis processes. For instance, a study by Mollet et al. (2011) explored the stereoselective preparation of various azaheterocycles, including 4-bromo- and 4-phenoxy derivatives, via the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method provides access to 5,5-nor-dimethyl analogs of 3,4-disubstituted piperidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).
Catalysis and Coupling Reactions
Denis et al. (2018) reported the synthesis of 3,3-Diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts alkylation, highlighting the versatility of azetidine derivatives in catalytic processes. This approach showcases the ability of azetidines to engage in complex coupling reactions, enhancing the development of drug-like compounds (Denis et al., 2018).
Synthesis of Saturated Azacycles
Betz et al. (2019) demonstrated the use of this compound derivatives in the efficient and selective intermolecular sp3-C-H amination of alkyl bromide derivatives. This method enables the synthesis of substituted azetidines and larger ring, nitrogen-containing saturated heterocycles, further expanding the utility of azetidines in organic synthesis (Betz et al., 2019).
Antitumor Activity and Drug Design
Research on bromophenol derivatives, including those related to this compound, has also indicated potential anticancer properties. Akbaba et al. (2013) synthesized novel bromophenol derivatives and evaluated them as carbonic anhydrase inhibitors, showing strong inhibitory activity against certain isozymes. This suggests the possibility of using this compound and its derivatives in the design of anticancer agents (Akbaba et al., 2013).
High-Energy Building Blocks
Kohler et al. (2018) developed a scalable process for the production of 3-(Bromoethynyl)azetidine, showcasing its application as a highly energetic building block for pharmaceutical synthesis. This highlights the potential of this compound derivatives in the creation of complex molecules for various applications (Kohler et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLCPBKLVSGXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647909 | |
| Record name | 3-(4-Bromophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954224-25-0 | |
| Record name | 3-(4-Bromophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
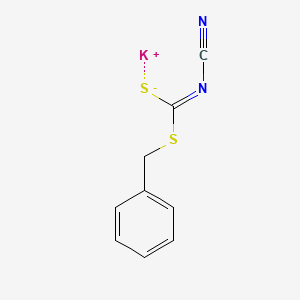

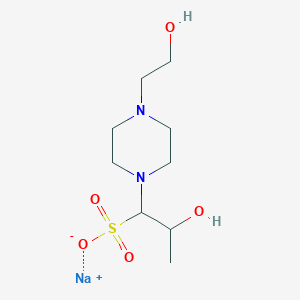
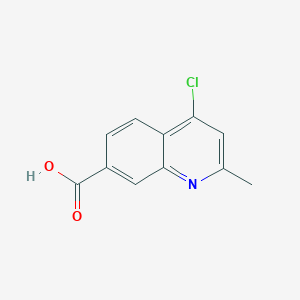
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B1592822.png)
